molecular formula C10H13NO4 B1595637 Diethyl 3,4-pyrroledicarboxylate CAS No. 41969-71-5

Diethyl 3,4-pyrroledicarboxylate

Cat. No. B1595637
CAS RN: 41969-71-5
M. Wt: 211.21 g/mol
InChI Key: QKXBVVVYILIRDO-UHFFFAOYSA-N
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Description

Diethyl 3,4-pyrroledicarboxylate (DEPDC) is an organic compound with a molecular formula of C10H14O4. It is a white solid with a melting point of 93-95 °C and a boiling point of 203-205 °C. DEPDC is a versatile compound with a wide range of applications in the fields of organic chemistry and biochemistry. Its main uses include synthesis of organic compounds, scientific research, and laboratory experiments.

Scientific Research Applications

Application 1: Synthesis of Trisubstituted Pyrroles

  • Summary of the Application: Diethyl 3,4-pyrroledicarboxylate is used in the synthesis of trisubstituted pyrroles such as diethyl 1-hydroxymethyl-3,4-pyrroledicarboxylate and diethyl 1-benzoyloxyrmethyl-3,4-pyrroledicarboxylate .

Application 2: Preparation of Pyrrole Copolymer Soft Actuators

  • Summary of the Application: Diethyl 3,4-pyrroledicarboxylate is also used to prepare pyrrole copolymer soft actuators with reduced electrochemical creep and actuating strain .

properties

IUPAC Name

diethyl 1H-pyrrole-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-3-14-9(12)7-5-11-6-8(7)10(13)15-4-2/h5-6,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXBVVVYILIRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350829
Record name Diethyl 3,4-pyrroledicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 3,4-pyrroledicarboxylate

CAS RN

41969-71-5
Record name Diethyl 3,4-pyrroledicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 3,4-pyrroledicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Tosylmethyl isocyanide (9.8 g, 50 mmol), diethyl fumarate (8.2 mL, 50 mmol) and dry THF (1000 mL) were added dropwise to a stirred suspension of potassium t-butoxide (11.2 g, 100 mmol) and THF (150 mL). The mixture was stirred for 2 hours, saturated NaCl (500 mL) was added, and the mixture was extracted with THF (2×250 mL). The organic layers were dried (Na2SO4), filtered and concentrated in vacuo to give a solid. The solid was recrystallized from MeOH to give the title compound 4.6 g (44%) (mp 148-149° C.). 1H NMR (DMSO) δ1.22 (t, 3H, CH3), 4.18 (q, 2H, CH2), 7.39 (s, 2H, ArH), 11.8 (bs, 1H, NH).
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
S Ogihara, Z Duan, Y Suzuki, D Hoshino… - … Crystals and Liquid …, 2012 - Taylor & Francis
Polypyrrole (PPy) actuators, which expand and contract by doping and dedoping ions in an electrolyte solution, have been reported to have a large strain under a large stress. However, …
Number of citations: 5 www.tandfonline.com
EC Kornfeld, RG Jones - The Journal of Organic Chemistry, 1954 - ACS Publications
C2H,) needed for this study was obtained in good yield by base-catalyzed condensation of the acetal of formylsuccinic ester (II) with ethyl oxalate. Attempts to distill the resulting diethyl l-…
Number of citations: 54 pubs.acs.org
RK Olsen, HR Snyder - The Journal of Organic Chemistry, 1963 - ACS Publications
Chemical evidence is presented which confirms the assignment of the structure of 2-thiocyanopyrrole to the product of thethiocyanation of pyrrole. The thiocyanopyrrole obtained from …
Number of citations: 17 pubs.acs.org
K Ramasamy, RK Robins, GR Revankar - Tetrahedron, 1986 - Elsevier
A stereospecific high-yield glycosylation of a fully aromatic pyrrole, 2-bromo-(or ethylthio)-5-ethoxymethyleneamino-pyrrole-3, 4-dicarbonitrile(14a and 14b ) has been accomplished for …
Number of citations: 70 www.sciencedirect.com
J Yamasaki, S Ogihara, T Kadoyama… - ECS …, 2014 - iopscience.iop.org
The electrochemical polymerization of pyrrole and methyl 1-H pyrrole-3-carboxylate was performed. A counter electrode (Ti), a reference electrode (Ag/AgCl), and a working electrode (…
Number of citations: 4 iopscience.iop.org
RK Olsen - 1964 - search.proquest.com
I. SYNTHESIS OF N-BENZYLTHIENO(2,3-B)PYRROLE. II. CONCERNING THE POSITION OF THIOCYANATION IN PYRROLE I. SYNTHESIS OF N-BENZYLTHIENO(2,3-B)PYRROLE. II…
Number of citations: 0 search.proquest.com
V Tamilavan, KH Roh, R Agneeswari… - Journal of Polymer …, 2014 - Wiley Online Library
Pyrrolo[3,4‐c]pyrrole‐1,3(2H,5H)‐dione (DPPD)‐based large band gap polymers, P(BDT‐TDPPDT) and P(BDTT‐TDPPDT), are prepared by copolymerizing electron‐rich 4,8‐bis(2‐…
Number of citations: 44 onlinelibrary.wiley.com
E Yasui, J Tsuda, S Ohnuki, S Nagumo - … and Pharmaceutical Bulletin, 2016 - jstage.jst.go.jp
Pyrrole-2, 5-dicarboxylates were rapidly and selectively reduced to the corresponding mono-alcohol using 3 eq of diisobutylaluminum hydride at 0 C. Pyrrole-2, 4-dicarboxylate showed …
Number of citations: 2 www.jstage.jst.go.jp
MT Migawa - 1999 - search.proquest.com
Since only two derivatives of the pyrrolo [2, 3-d][1, 2, 3] triazine ring system have been reported in the literature, we have prepared and explored the chemical reactivity of several …
Number of citations: 2 search.proquest.com
F Tsumuji, S Takamiya, Y Nishioka - ecs.confex.com
4. Summary Copolymer films were prepared by electrochemical polymerization of pyrrole and methyl 1H-pyrrole-3-carboxylate with different mole ratios. The film actuators prepared …
Number of citations: 0 ecs.confex.com

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